6-Chloro-7-fluoro-1,2-dihydroquinolin-2-one
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Overview
Description
6-Chloro-7-fluoro-1,2-dihydroquinolin-2-one is a heterocyclic compound belonging to the quinolone family. This compound is characterized by the presence of chlorine and fluorine atoms at the 6th and 7th positions, respectively, on the quinoline ring. The quinoline ring system is known for its wide range of biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-7-fluoro-1,2-dihydroquinolin-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chloroaniline with ethyl acetoacetate in the presence of a base, followed by cyclization and fluorination steps. The reaction conditions often include the use of solvents such as ethanol or acetic acid and catalysts like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as microwave-assisted synthesis or flow chemistry to enhance reaction rates and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-7-fluoro-1,2-dihydroquinolin-2-one undergoes various chemical reactions, including:
Oxidation: Conversion to quinoline-2,4-dione derivatives.
Reduction: Formation of tetrahydroquinoline derivatives.
Substitution: Halogen exchange reactions, particularly involving the chlorine and fluorine atoms.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Quinoline-2,4-dione derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
6-Chloro-7-fluoro-1,2-dihydroquinolin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its role in developing new pharmaceuticals, particularly in the treatment of bacterial infections.
Industry: Utilized in the production of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-7-fluoro-1,2-dihydroquinolin-2-one involves its interaction with specific molecular targets, such as bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication and transcription. By inhibiting these enzymes, the compound effectively disrupts bacterial cell division and growth, leading to its antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-1,4-dihydroquinolin-4-oxo-3-carboxylic acid: Known for its antibacterial activity.
7-Chloro-1-cyclopropyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one: Another quinoline derivative with similar structural features.
Uniqueness
6-Chloro-7-fluoro-1,2-dihydroquinolin-2-one is unique due to the specific positioning of chlorine and fluorine atoms, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H5ClFNO |
---|---|
Molecular Weight |
197.59 g/mol |
IUPAC Name |
6-chloro-7-fluoro-1H-quinolin-2-one |
InChI |
InChI=1S/C9H5ClFNO/c10-6-3-5-1-2-9(13)12-8(5)4-7(6)11/h1-4H,(H,12,13) |
InChI Key |
LNLSHUSCSCKWCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)NC2=CC(=C(C=C21)Cl)F |
Origin of Product |
United States |
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